molecular formula C7H13NO3 B6614131 2-Acetamido-2-methylbutanoic acid CAS No. 16741-77-8

2-Acetamido-2-methylbutanoic acid

Cat. No. B6614131
CAS RN: 16741-77-8
M. Wt: 159.18 g/mol
InChI Key: FXMPYFPNHXKCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-2-methylbutanoic acid (AMBA) is an organic compound that is found in many biological systems. It is a versatile molecule that can be used for a variety of applications, such as in the synthesis of pharmaceuticals, as a food additive, and for medical research. AMBA is a non-toxic, non-irritant, and non-allergenic molecule that has a wide range of biological activities.

Mechanism of Action

2-Acetamido-2-methylbutanoic acid is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. By inhibiting this enzyme, 2-Acetamido-2-methylbutanoic acid can reduce the production of fatty acids and thus reduce the accumulation of lipids in the body. In addition, 2-Acetamido-2-methylbutanoic acid has been found to inhibit the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. This inhibition can lead to an increase in the levels of adenosine in the body, which can have a variety of beneficial effects.
Biochemical and Physiological Effects
2-Acetamido-2-methylbutanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an anti-cancer effect. It has also been found to have an anti-oxidant effect, as well as an anti-tumor effect. In addition, 2-Acetamido-2-methylbutanoic acid has been found to have an anti-viral effect, as well as an anti-fungal effect.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Acetamido-2-methylbutanoic acid in laboratory experiments is that it is relatively easy to synthesize and use. In addition, it is non-toxic and non-irritant, and therefore is safe to use in laboratory experiments. However, one of the limitations of using 2-Acetamido-2-methylbutanoic acid is that it can be difficult to control the concentration of the compound in the experiment, as it is easily degraded by enzymes and other chemicals.

Future Directions

1. Further research into the mechanism of action of 2-Acetamido-2-methylbutanoic acid, including how it interacts with other enzymes and proteins.
2. Investigation into the potential therapeutic uses of 2-Acetamido-2-methylbutanoic acid, such as in the treatment of cancer, inflammation, and other diseases.
3. Development of new synthetic methods for the synthesis of 2-Acetamido-2-methylbutanoic acid.
4. Exploration of the potential use of 2-Acetamido-2-methylbutanoic acid as a food additive or dietary supplement.
5. Investigation into the potential effects of 2-Acetamido-2-methylbutanoic acid on the nervous system.
6. Development of new methods for the detection and quantification of 2-Acetamido-2-methylbutanoic acid in biological samples.
7. Investigation into the potential use of 2-Acetamido-2-methylbutanoic acid as a drug delivery system.
8. Exploration of the potential use of 2-Acetamido-2-methylbutanoic acid in the synthesis of other compounds.
9. Study of the potential effects of 2-Acetamido-2-methylbutanoic acid on the immune system.
10. Exploration of the potential use of 2-Acetamido-2-methylbutanoic acid in the synthesis of biopolymers.

Synthesis Methods

2-Acetamido-2-methylbutanoic acid can be synthesized from the reaction of 2-amino-2-methylbutanoic acid (2-Acetamido-2-methylbutanoic acid) and acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid, and the product is 2-Acetamido-2-methylbutanoic acid. The reaction is typically carried out at a temperature of 60-100°C and a pressure of 1-2 atmospheres. The reaction is usually complete within 3-4 hours.

Scientific Research Applications

2-Acetamido-2-methylbutanoic acid has been used in a variety of scientific research applications, such as in the study of enzyme kinetics, protein folding, and gene expression. It has also been used to study the structure and function of proteins, as well as to study the regulation of gene expression. In addition, 2-Acetamido-2-methylbutanoic acid has been used to study the pharmacology of drugs, as well as to study the effects of various drugs on the human body.

properties

IUPAC Name

2-acetamido-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-7(3,6(10)11)8-5(2)9/h4H2,1-3H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMPYFPNHXKCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16741-77-8
Record name NSC206266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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